molecular formula C34H47N11O9S2 B605916 Batifiban CAS No. 710312-77-9

Batifiban

Cat. No. B605916
M. Wt: 817.938
InChI Key: UUQHAAWMCLITRZ-KEOOTSPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Batifiban is a glycoprotein IIb/IIIa antagonist potentially for the treatment of coronary artery disease.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Batifiban, a synthetic cyclic peptide and potent platelet glycoprotein GPIIb/IIIa antagonist, has been studied for its pharmacokinetic and pharmacodynamic properties. In a clinical trial, batifiban demonstrated dose-proportional plasma levels and rapid elimination with a half-life of approximately 2.5 hours. It showed reversible inhibition of ex vivo platelet aggregation in a dose- and concentration-dependent manner, indicating its potential use in treating and preventing acute coronary syndromes (Chen et al., 2009).

Interaction with Antithrombin Agents

Research has explored the combined use of batifiban with antithrombin agents, such as clopidogrel, aspirin, and unfractionated heparin (UFH), particularly for patients with non-ST-segment elevation acute coronary syndrome (NSTE ACS) and those undergoing percutaneous coronary intervention. The studies showed that batifiban, in combination with antithrombin agents, does not significantly alter its pharmacokinetic properties and provides potent platelet inhibition, suggesting synergistic effects when used together. This combination was found to be safe and effective in achieving optimal clinical treatment effects for patients with NSTE ACS (He et al., 2013).

Methodology for Quantitative Determination

A novel analytical method based on liquid chromatography and electrospray ionization tandem mass spectrometry was developed for quantitatively measuring batifiban in human plasma. This method was validated and applied in a pharmacokinetic study, offering sensitivity and a wide linear concentration range, which is crucial for evaluating batifiban's pharmacokinetic properties and supports its investigation as a therapeutic compound (Tan et al., 2009).

Clinical Effectiveness and Safety

Several studies have assessed batifiban's effectiveness and safety in clinical settings. For instance, research on the effects of batifiban on platelet aggregation during percutaneous coronary intervention (PCI) in acute coronary syndrome patients showed that batifiban effectively reduced platelet aggregation rates with a lower incidence of hemorrhage. This highlights its potential as a safe and effective treatment option during PCI for non-ST segment elevation ACS patients (Ying, 2013).

properties

CAS RN

710312-77-9

Product Name

Batifiban

Molecular Formula

C34H47N11O9S2

Molecular Weight

817.938

IUPAC Name

2-((3R,11S,17S,20S,25aS)-20-((1H-indol-3-yl)methyl)-3-carbamoyl-11-(3-guanidinopropyl)-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2]dithia[5,8,11,14,17,20]hexaazacyclotricosin-17-yl)acetic acid

InChI

InChI=1S/C34H47N11O9S2/c35-29(50)24-17-56-55-12-9-26(46)41-21(7-3-10-38-34(36)37)30(51)40-16-27(47)42-22(14-28(48)49)31(52)43-23(13-18-15-39-20-6-2-1-5-19(18)20)33(54)45-11-4-8-25(45)32(53)44-24/h1-2,5-6,15,21-25,39H,3-4,7-14,16-17H2,(H2,35,50)(H,40,51)(H,41,46)(H,42,47)(H,43,52)(H,44,53)(H,48,49)(H4,36,37,38)/t21-,22-,23-,24-,25-/m0/s1

InChI Key

UUQHAAWMCLITRZ-KEOOTSPTSA-N

SMILES

O=C([C@H](CC(O)=O)NC(CNC([C@@H](NC(CCSSC[C@H](NC1=O)C(N)=O)=O)CCCNC(N)=N)=O)=O)N[C@H](C(N2[C@H]1CCC2)=O)CC3=CNC4=C3C=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Batifiban

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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